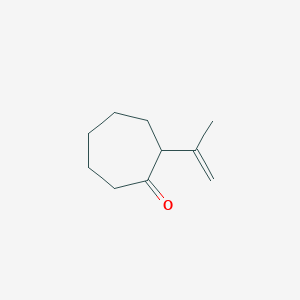

2-(Prop-1-en-2-yl)cycloheptanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

918875-43-1 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2-prop-1-en-2-ylcycloheptan-1-one |

InChI |

InChI=1S/C10H16O/c1-8(2)9-6-4-3-5-7-10(9)11/h9H,1,3-7H2,2H3 |

InChI Key |

OKPIVKGFRSJJAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1CCCCCC1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Prop 1 En 2 Yl Cycloheptanone

Installation of the Prop-1-en-2-yl Substituent

Michael Addition Reactions for Introducing the Isopropenyl Group

The Michael addition, or conjugate addition, stands as a powerful tool for carbon-carbon bond formation. wikipedia.orgchem-station.com In the context of synthesizing 2-(prop-1-en-2-yl)cycloheptanone, this reaction would typically involve the 1,4-addition of an isopropenyl nucleophile to a cyclohept-2-enone precursor. The success of this approach hinges on the generation of a suitable isopropenyl organometallic reagent that can act as the Michael donor.

Organocuprates, particularly lithium diisopropenylcuprate, are well-established reagents for the conjugate addition of isopropenyl groups to α,β-unsaturated ketones. The general mechanism involves the attack of the "soft" cuprate (B13416276) nucleophile at the β-carbon of the enone system, leading to the formation of a lithium enolate intermediate. Subsequent protonation of this enolate furnishes the desired 2-substituted cycloheptanone (B156872).

The choice of the specific cuprate reagent and reaction conditions can significantly influence the yield and stereoselectivity of the addition. For instance, the use of higher-order cuprates or the addition of Lewis acids can enhance the reactivity and selectivity of the transformation. While direct examples for cycloheptenone are not extensively documented, the principles are well-established for various cyclic enones. chem-station.com

| Michael Donor | Michael Acceptor | Catalyst/Base | Product |

| Isopropenyl organocuprate | Cyclohept-2-enone | N/A | This compound |

| Isopropenyl Grignard reagent (with Cu catalyst) | Cyclohept-2-enone | Copper salts (e.g., CuI) | This compound |

Grignard Reagent Mediated Additions and Subsequent Transformations

The Grignard reaction provides a classic and versatile method for forming carbon-carbon bonds. youtube.comyoutube.com For the synthesis of this compound, a Grignard reagent-mediated approach could be envisioned through several pathways.

One common strategy involves the 1,2-addition of isopropenylmagnesium bromide to cycloheptanone. This reaction would yield a tertiary alcohol, 1-(prop-1-en-2-yl)cycloheptan-1-ol. Subsequent dehydration of this alcohol under acidic conditions would generate a mixture of isomeric alkenes, including the desired exocyclic double bond isomer. However, controlling the regioselectivity of the elimination to favor the formation of the isopropenyl group over endocyclic double bonds can be challenging.

An alternative and more controlled approach would involve the reaction of isopropenylmagnesium bromide with a suitable electrophilic derivative of cycloheptanone. For example, the reaction with a 2-halocycloheptanone or a cycloheptanone-2-carboxylate derivative could be employed to introduce the isopropenyl group at the desired position.

| Grignard Reagent | Substrate | Intermediate Product | Final Product |

| Isopropenylmagnesium bromide | Cycloheptanone | 1-(Prop-1-en-2-yl)cycloheptan-1-ol | This compound (via dehydration and isomerization) |

| Isopropenylmagnesium bromide | 2-Bromocycloheptanone | This compound | This compound |

Enantioselective and Diastereoselective Synthesis of this compound and its Stereoisomers

The development of enantioselective and diastereoselective methods for the synthesis of this compound is crucial for accessing stereochemically pure isomers, which are often required for applications in areas such as fragrance and pharmaceutical research.

One notable strategy for the enantioselective synthesis of a related structure, (R)-(+)-6-isopropenyl-3-methyl-2-cycloheptenone, starts from the readily available chiral building block (R)-(-)-carvone. scielo.br This approach involves a ring expansion of a cyclohexanone (B45756) derivative. The key steps include the reduction of the conjugated double bond of carvone, formation of a silyl (B83357) enol ether, chemoselective cyclopropanation, and a Saegusa-type oxidative cleavage of the resulting bicyclic system to afford the seven-membered ring. scielo.br This methodology highlights a powerful strategy for constructing chiral cycloheptanone frameworks.

The use of chiral catalysts in Michael additions or Grignard reactions can also induce enantioselectivity. For instance, scandium(III) triflate paired with chiral bis(oxazoline) ligands has been shown to catalyze the homologation of diazoalkanes with carbonyls to produce arylated medium-ring carbocycles with high enantioselectivity. organic-chemistry.org While not directly demonstrated for the isopropenyl group, this method suggests a potential avenue for the enantioselective synthesis of 2-substituted cycloheptanones.

| Chiral Starting Material/Catalyst | Synthetic Strategy | Key Features |

| (R)-(-)-Carvone | Ring expansion via cyclopropanation and oxidative cleavage | High enantioselectivity, utilizes a natural product as a chiral pool starting material. scielo.br |

| Chiral Lewis Acid (e.g., Sc(OTf)₃ with bis(oxazoline) ligand) | Catalytic asymmetric homologation | Potential for high enantiomeric excess in the formation of 2-substituted cycloheptanones. organic-chemistry.org |

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, several aspects can be considered to enhance the sustainability of the synthetic route.

One area of focus is the use of greener oxidants. Traditional oxidation methods often employ stoichiometric amounts of heavy metal-based reagents, which generate toxic waste. The development of catalytic oxidation systems that utilize environmentally friendly oxidants like molecular oxygen or hydrogen peroxide is a key goal. For instance, methods for the oxidation of 4-substituted cyclohexanols to the corresponding cyclohexanones using oxygen-containing gas as the oxidant have been reported, offering a greener alternative to traditional methods. google.com This approach could potentially be adapted for the oxidation of a suitable cycloheptanol (B1583049) precursor to this compound.

Furthermore, the use of atom-economical reactions, such as addition and cycloaddition reactions, minimizes the formation of byproducts. organic-chemistry.org The choice of solvents also plays a crucial role in the environmental impact of a synthesis. The replacement of hazardous volatile organic compounds with greener alternatives like water, ionic liquids, or supercritical fluids is an active area of research. While specific green routes for this compound are not yet established, the application of these general principles can guide the development of more sustainable synthetic methodologies.

Elucidation of Reaction Pathways and Chemical Transformations of 2 Prop 1 En 2 Yl Cycloheptanone

Reactivity of the Ketone Carbonyl Group in the Cycloheptanone (B156872) Ring

The carbonyl group (C=O) of the cycloheptanone ring is a primary site for chemical reactions. Its polarized nature, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.

Nucleophilic Additions and Subsequent Derivatizations (e.g., oxime formation)

Nucleophilic addition is one of the most fundamental reactions of ketones. academie-sciences.fr A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org For 2-(prop-1-en-2-yl)cycloheptanone, this leads to the formation of a tertiary alcohol.

A variety of nucleophiles can be employed, leading to a diverse array of products. One important subsequent derivatization is the formation of imines and related compounds through reaction with primary amines. A key example is the formation of an oxime, which occurs when the ketone reacts with hydroxylamine. The reaction proceeds via nucleophilic attack of the amine, followed by dehydration to yield the C=N double bond of the oxime.

Below is a table summarizing several common nucleophilic addition reactions at the carbonyl center.

| Reaction Type | Nucleophile/Reagent | Intermediate Product | Final Product/Derivative |

| Hydrate Formation | Water (H₂O) | Hemiketal | Gem-diol (typically unstable) |

| Acetal/Ketal Formation | Alcohol (R-OH), Acid Catalyst | Hemiketal | Ketal (protecting group) |

| Cyanohydrin Formation | Hydrogen Cyanide (HCN) | Cyanohydrin | α-Hydroxy nitrile |

| Organometallic Addition | Grignard (R-MgX), Organolithium (R-Li) | Alkoxide | Tertiary Alcohol |

| Oxime Formation | Hydroxylamine (NH₂OH) | Carbinolamine | This compound Oxime |

| Hydrazone Formation | Hydrazine (NH₂NH₂) | Carbinolamine | This compound Hydrazone |

Alpha-Functionalization Reactions via Enolate Chemistry

The protons on the carbon atoms adjacent to the carbonyl group (the α-carbons) are acidic and can be removed by a base to form a resonance-stabilized intermediate known as an enolate. wikipedia.orgmasterorganicchemistry.com Enolates are potent nucleophiles and are central to many carbon-carbon bond-forming reactions. masterorganicchemistry.com

In this compound, there are two α-carbons, leading to the potential for two different enolates. Deprotonation at the more substituted α-carbon (C2) yields the thermodynamic enolate, while deprotonation at the less substituted α-carbon (C7) using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures yields the kinetic enolate. libretexts.org

Once formed, the enolate can react with various electrophiles in α-functionalization reactions. A classic example is alkylation, where the enolate attacks an alkyl halide in an SN2 reaction to form a new C-C bond at the α-position.

| Enolate Type | Base/Conditions | Electrophile | Reaction Outcome |

| Kinetic | LDA, THF, -78°C | Methyl Iodide (CH₃I) | 7-Methyl-2-(prop-1-en-2-yl)cycloheptanone |

| Thermodynamic | NaOEt, EtOH, Reflux | Benzyl Bromide (BnBr) | 2-Benzyl-2-(prop-1-en-2-yl)cycloheptanone |

| Kinetic | LDA, THF, -78°C | Bromine (Br₂) | 7-Bromo-2-(prop-1-en-2-yl)cycloheptanone |

Oxidation and Reduction Pathways of the Carbonyl Center

The ketone functional group can be readily reduced to a secondary alcohol. This transformation is a cornerstone of organic synthesis and can be achieved using a variety of reducing agents. Common reagents include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed, though this presents challenges of selectivity, as discussed in the next section. princeton.edu The reduction of the ketone in this compound results in the formation of 2-(prop-1-en-2-yl)cycloheptanol.

Oxidation of the ketone is less straightforward. Simple ketones are generally resistant to oxidation without cleaving carbon-carbon bonds. However, strong oxidizing agents under harsh conditions, such as hot, concentrated nitric acid or potassium permanganate, can induce oxidative cleavage of the ring. A more synthetically useful oxidation adjacent to the carbonyl group can be achieved via the enolate, for example, using a molybdenum-based oxidant to introduce a hydroxyl group at the α-position.

| Transformation | Reagent(s) | Product | Notes |

| Reduction | Sodium Borohydride (NaBH₄), Methanol | 2-(Prop-1-en-2-yl)cycloheptanol | Mild and selective for the ketone over the alkene. |

| Reduction | Lithium Aluminum Hydride (LiAlH₄), Ether | 2-(Prop-1-en-2-yl)cycloheptanol | Powerful reducing agent; requires anhydrous conditions. |

| Reduction | H₂, Pt/C Catalyst | 2-Isopropylcycloheptanol | Both ketone and alkene are reduced (see Section 3.2.1). princeton.edu |

| Oxidative Cleavage | Hot, conc. KMnO₄ or HNO₃ | Dicarboxylic acids | Involves cleavage of the cycloheptanone ring. |

Transformations of the Prop-1-en-2-yl (Isopropenyl) Olefinic Moiety

The isopropenyl group, with its C=C double bond, is an electron-rich site (a nucleophile) and is thus reactive towards electrophiles. tib.eu Its chemistry is dominated by addition reactions that transform the double bond into single bonds.

Catalytic Hydrogenation and Selective Reduction Strategies

Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst (e.g., Pt, Pd, Ni). libretexts.org This reaction converts the isopropenyl group into an isopropyl group. A significant challenge in the chemistry of this compound is the selective reduction of one functional group in the presence of the other.

Selective Alkene Reduction: To reduce the double bond while leaving the ketone untouched, specific catalysts can be used. For instance, Wilkinson's catalyst (RhCl(PPh₃)₃) is often effective for the selective hydrogenation of alkenes in the presence of ketones.

Selective Ketone Reduction: As mentioned previously, reagents like NaBH₄ are highly selective for reducing the ketone without affecting the isolated double bond.

Total Reduction: Using a less selective and more powerful hydrogenation setup, such as H₂ with a platinum (Pt) or palladium (Pd) catalyst under pressure, will typically reduce both the alkene and the ketone, yielding 2-isopropylcycloheptanol. princeton.edu

Electrophilic Addition Reactions (e.g., hydrohalogenation, hydration)

The electron-rich pi bond of the isopropenyl group readily attacks electrophiles. libretexts.org These reactions typically proceed through a carbocation intermediate. According to Markovnikov's rule, in the addition of an unsymmetrical reagent like H-X to an alkene, the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. This ensures the formation of the more stable carbocation intermediate (in this case, a tertiary carbocation). libretexts.org

Hydrohalogenation: Reaction with hydrogen halides (e.g., HBr, HCl) leads to the formation of a haloalkane. The proton (electrophile) adds to the CH₂ end of the double bond, generating a stable tertiary carbocation at the other carbon, which is then attacked by the halide anion (nucleophile). libretexts.org

Hydration: The acid-catalyzed addition of water across the double bond also follows Markovnikov's rule. This reaction yields a tertiary alcohol. To avoid competing reactions at the ketone, this transformation is often best performed after protecting the carbonyl group as a ketal.

The table below outlines key electrophilic addition reactions for the isopropenyl group.

| Reaction Type | Reagent(s) | Intermediate | Product (Following Markovnikov's Rule) |

| Hydrohalogenation | HBr or HCl | Tertiary Carbocation | 2-(2-Bromopropan-2-yl)cycloheptanone |

| Hydration | H₂O, H₂SO₄ (catalyst) | Tertiary Carbocation | 2-(2-Hydroxypropan-2-yl)cycloheptanone |

| Halogenation | Br₂ in CH₂Cl₂ | Cyclic Bromonium Ion | 2-(1,2-Dibromopropan-2-yl)cycloheptanone |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Mercurinium Ion | 2-(2-Hydroxypropan-2-yl)cycloheptanone |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Organoborane | 2-(1-Hydroxypropan-2-yl)cycloheptanone (Anti-Markovnikov) |

Cycloaddition Reactions (e.g., [2+2], Diels-Alder)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. In the context of this compound, the presence of both a ketone and an alkene functionality allows for a variety of cycloaddition pathways, most notably the Diels-Alder reaction.

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. This reaction is known for its high degree of regio- and stereoselectivity. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. In the case of this compound, the isopropenyl group can act as a dienophile.

Research on related cycloheptenone systems has shown that the (E)-isomer, which can be generated photochemically, is a reactive dienophile in thermal [4+2] cycloaddition reactions. For instance, (E)-cyclohept-2-enone reacts cleanly with various dienes to yield trans-fused six-membered rings in good yields (68-98%). Detailed studies with furan (B31954) as the diene revealed the formation of two diastereoisomers, with the exo-product being the major isomer. This stereochemical outcome was corroborated by computational studies.

While direct studies on this compound as a dienophile in Diels-Alder reactions are not extensively documented in the provided results, the principles from analogous systems suggest its potential to participate in such transformations. The reaction would involve the isopropenyl moiety reacting with a suitable diene to construct a new six-membered ring appended to the cycloheptanone core.

The table below summarizes the key aspects of Diels-Alder reactions relevant to the structural motifs present in this compound.

| Feature | Description | Reference |

| Reaction Type | [4+2] Cycloaddition | |

| Reactants | Conjugated diene and a dienophile (alkene) | |

| Driving Force | Formation of more stable σ-bonds from π-bonds | |

| Stereoselectivity | Generally high, with a preference for the endo product in many cases due to secondary orbital interactions. | |

| Dienophile Reactivity | Enhanced by electron-withdrawing groups. |

Ozonolysis and Other Oxidative Cleavage Reactions

Ozonolysis is a powerful method for the cleavage of carbon-carbon double bonds, leading to the formation of carbonyl compounds. For this compound, ozonolysis of the isopropenyl group would be expected to yield a diketone, specifically 2-acetylcycloheptanone.

The mechanism of ozonolysis involves the initial 1,3-dipolar cycloaddition of ozone to the alkene to form a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (isozonide). Reductive or oxidative workup of the ozonide yields different products. A reductive workup would typically yield the corresponding ketone, while an oxidative workup would lead to carboxylic acids.

A study on the ozonolysis of limonene (B3431351), a compound which also contains a prop-1-en-2-yl group, provides insight into the potential products. The ozonolysis of limonene in the presence of nitric oxide led to the formation of various carbonyl compounds. One of the identified products from limonene ozonolysis, without the influence of nitric oxide, was 7-hydroxyl-6-oxo-3-(prop-1-en-2-yl)heptanal, indicating that under certain conditions, other parts of the molecule can be affected.

Alternative methods to ozonolysis for the oxidative cleavage of alkenes exist, such as a one-pot method using a manganese catalyst with hydrogen peroxide, followed by treatment with sodium periodate. This method proceeds through an initial epoxidation or cis-dihydroxylation of the alkene, followed by cleavage of the resulting diol. This approach offers a potentially safer alternative to ozonolysis, which can generate hazardous intermediates.

The table below outlines the expected primary product from the ozonolysis of the isopropenyl group in this compound under reductive conditions.

| Reactant | Reagent | Expected Primary Product |

| This compound | 1. O₃; 2. Reductive workup (e.g., Zn/H₂O or (CH₃)₂S) | 2-Acetylcycloheptanone |

Intramolecular Cyclization and Rearrangement Processes

Pericyclic Reactions and Rearrangements (e.g., Cope rearrangement analogies)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The Cope rearrangement is a-sigmatropic rearrangement of a 1,5-diene. While this compound itself is not a 1,5-diene, derivatives of this compound could potentially undergo Cope-like rearrangements. For a Cope rearrangement to occur, a 1,5-diene system is required.

Radical-Mediated Cyclizations

Radical-mediated cyclizations offer a powerful method for the formation of cyclic compounds. These reactions involve the generation of a radical species which then undergoes an intramolecular addition to a multiple bond. In the context of this compound, a radical could be generated at various positions, potentially leading to the formation of bicyclic structures.

For instance, a radical generated on the carbon atom of the isopropenyl group could, in principle, add to the carbonyl carbon of the cycloheptanone ring, although this is a less common pathway. More plausibly, a radical could be generated elsewhere in a more complex derivative of the parent ketone, which could then cyclize onto the isopropenyl double bond.

Metal-Mediated and Catalyzed Reactions Involving this compound

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While specific examples of cross-coupling reactions directly on this compound are not detailed in the provided search results, the structural motifs present in the molecule suggest potential for such transformations.

For instance, the enolate of this compound could be converted to an enol triflate, which could then participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions. This would allow for the introduction of a wide range of substituents at the 2-position of the cycloheptanone ring.

Furthermore, research has been conducted on the palladium-catalyzed C(sp³)–H activation of cyclopropanes tethered to cycloheptanones, leading to the synthesis of cyclohepta[b]indoles. This highlights the potential for advanced metal-catalyzed reactions in the vicinity of the cycloheptanone ring.

Anodic oxidation provides another avenue for coupling reactions. The oxidative coupling of silyl (B83357) bis-enol ethers derived from ketones has been shown to be an effective method for dimerization. For example, the silyl bis-enol ether derived from (R)-(-)-carvone, a compound also possessing a prop-1-en-2-yl group, has been synthesized and utilized in such reactions. This suggests that this compound could potentially be dimerized or coupled with other molecules through a similar electrochemical approach.

The following table summarizes potential cross-coupling strategies involving derivatives of this compound.

| Substrate Derivative | Coupling Partner | Reaction Type | Potential Product |

| 2-(Prop-1-en-2-yl)cyclohept-1-en-1-yl triflate | Organoboron reagent | Suzuki Coupling | 2-(Prop-1-en-2-yl)-7-aryl(or vinyl)cycloheptanone |

| 2-(Prop-1-en-2-yl)cyclohept-1-en-1-yl triflate | Organotin reagent | Stille Coupling | 2-(Prop-1-en-2-yl)-7-aryl(or vinyl)cycloheptanone |

| 2-(Prop-1-en-2-yl)cyclohept-1-en-1-yl triflate | Alkene | Heck Reaction | 2-(Prop-1-en-2-yl)-7-vinylcycloheptanone |

Table of Compounds

Selective Functionalization Catalysis

The presence of both a conjugated carbon-carbon double bond and a ketone carbonyl group, in addition to an exocyclic carbon-carbon double bond, offers multiple avenues for catalytic intervention. The selective transformation of one of these functional groups over the others is highly dependent on the choice of catalyst, reagents, and reaction conditions. Key catalytic transformations for a molecule with this arrangement of functional groups include hydrogenation, epoxidation, and hydrosilylation.

Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental process for the reduction of unsaturated bonds. In the case of this compound, the challenge lies in achieving selectivity between the endocyclic C=C bond of the enone, the exocyclic C=C bond of the isopropenyl group, and the C=O bond of the ketone.

Generally, palladium-based catalysts are highly effective for the hydrogenation of carbon-carbon double bonds. libretexts.org The reaction mechanism involves the adsorption of both the alkene and hydrogen gas onto the surface of the metal catalyst, facilitating the syn-addition of hydrogen across the double bond. libretexts.orgkhanacademy.org For α,β-unsaturated ketones, palladium catalysts typically exhibit a high preference for the reduction of the C=C bond over the C=O bond. libretexts.org

In the context of this compound, a palladium catalyst would be expected to preferentially hydrogenate one or both of the C=C double bonds before reducing the ketone. The relative reactivity of the conjugated endocyclic double bond versus the isolated exocyclic double bond would depend on steric and electronic factors. Alkynes are known to adsorb more strongly to catalytic surfaces than alkenes, suggesting that in a molecule with both, the alkyne would react first. researchgate.net While both are alkenes in this case, the principle of differential adsorption can be extended.

Catalytic Epoxidation

Epoxidation, the formation of an epoxide from an alkene, is another important functionalization reaction. The selectivity of this reaction on a molecule like this compound would be highly dependent on the chosen catalytic system. A key strategy for selective epoxidation is the use of a directing group. For instance, the Sharpless asymmetric epoxidation is highly selective for allylic alcohols, where the hydroxyl group directs the catalyst to the adjacent double bond. While our target molecule does not possess a hydroxyl group, this illustrates the principle of guided catalysis.

Without a directing group, the relative nucleophilicity of the two double bonds would likely govern the selectivity. Generally, more substituted alkenes are more electron-rich and thus more nucleophilic, making them more reactive towards electrophilic epoxidizing agents.

Catalytic Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydrogen bond across a double bond or a carbonyl group. This reaction is a powerful tool for converting unsaturated functionalities into more complex structures. mdpi.comresearchgate.net A variety of transition metal complexes, including those of platinum, rhodium, and rhenium, can catalyze this transformation. researchgate.netnih.gov

For this compound, hydrosilylation offers several potential outcomes depending on the catalyst and silane (B1218182) used. The reaction could selectively occur at the ketone, the endocyclic alkene, or the exocyclic alkene. The mechanism often involves the oxidative addition of the Si-H bond to the metal center, followed by insertion of the unsaturated group and reductive elimination.

Research on the hydrosilylation of α,β-unsaturated esters has shown that magnesium-catalyzed systems can achieve selective 1,4-hydrosilylation to yield silyl ketene (B1206846) acetals. nih.gov This suggests that with the right catalyst, selective functionalization of the conjugated system in this compound could be possible. Furthermore, ruthenium-catalyzed hydrosilylation of alkynes followed by oxidation has been used as a strategy to install oxygen functionality, highlighting the synthetic utility of vinylsilane intermediates.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Prop 1 En 2 Yl Cycloheptanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, chemists can deduce the connectivity of atoms, the electronic environment of the nuclei, and the spatial relationships between different parts of the molecule.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of 2-(Prop-1-en-2-yl)cycloheptanone is expected to be complex due to the number of non-equivalent protons and the conformational flexibility of the seven-membered ring.

Expected ¹H NMR Signals:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Vinylic (=CH₂) | ~4.7 - 4.9 | Singlet (or narrow multiplet) | Two protons on the double bond, often appearing as two closely spaced signals. They are deshielded by the π-system. |

| Methyl (-CH₃) | ~1.7 | Singlet (or narrow triplet) | The methyl group attached to the double bond. It may show a small allylic coupling to the vinylic protons. |

| Alpha-proton (CH-C=O) | ~2.5 - 2.8 | Multiplet | The single proton on the carbon adjacent to both the carbonyl group and the isopropenyl substituent. Its chemical shift is influenced by both groups. |

| Cycloheptanone (B156872) Ring Protons | ~1.2 - 2.5 | Complex Multiplets | The remaining 10 protons of the cycloheptanone ring would produce a series of overlapping multiplets. Protons alpha to the carbonyl (~2.2-2.5 ppm) would be more deshielded than those further away. |

This table contains predicted data based on analogous structures and is not derived from experimental results.

The coupling constants (J-values) between adjacent protons would be critical for confirming the structure. For instance, the multiplicity of the alpha-proton at the C2 position would be determined by its coupling to the neighboring protons on the cycloheptanone ring.

Carbon-¹³C NMR for Carbon Skeleton and Functional Group Mapping

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment.

Expected ¹³C NMR Signals:

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ~210 - 215 | The ketone carbonyl carbon is highly deshielded and typically appears far downfield. |

| Vinylic (C=CH₂) | ~145 | The quaternary carbon of the double bond. |

| Vinylic (=CH₂) | ~112 | The terminal methylene (B1212753) carbon of the double bond. |

| Alpha-carbon (CH-C=O) | ~50 - 55 | The carbon atom at the junction of the ring and the side chain, shifted downfield by the carbonyl group. |

| Cycloheptanone Ring Carbons | ~25 - 45 | The remaining five sp³ hybridized carbons of the cycloheptanone ring. The carbons alpha to the carbonyl will be at the lower end of this range (~40-45 ppm). |

| Methyl (-CH₃) | ~20 - 22 | The methyl carbon of the isopropenyl group. |

This table contains predicted data based on analogous structures and is not derived from experimental results.

Two-Dimensional (2D) NMR Correlational Techniques (COSY, HSQC, HMBC, NOESY)

To unravel the complex structure and definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are spin-coupled to each other. It would be used to trace the connectivity of protons within the cycloheptanone ring and to confirm the allylic coupling between the methyl and vinylic protons of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on their known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It would be vital for determining the relative stereochemistry at the C2 position and the preferred conformation of the cycloheptanone ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion (M⁺). For this compound, with a molecular formula of C₁₀H₁₆O, the expected exact mass would be calculated. This high-precision measurement allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry for Structural Elucidation

In a tandem MS (or MS/MS) experiment, the molecular ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure of the molecule.

Expected Fragmentation Pathways:

Loss of the side chain: A primary fragmentation would likely involve the cleavage of the bond between the cycloheptanone ring and the isopropenyl group, leading to a fragment corresponding to the loss of a C₃H₅ radical.

McLafferty Rearrangement: A characteristic rearrangement for ketones, this would involve the transfer of a gamma-hydrogen from the cycloheptanone ring to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in the loss of a neutral alkene molecule.

Ring Cleavage: Various cleavages within the seven-membered ring could occur, leading to a series of smaller fragment ions characteristic of cyclic ketones.

By analyzing these fragmentation patterns, the connectivity and the presence of the key functional groups (the ketone and the isopropenyl substituent) can be confirmed.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

No experimental or theoretical IR spectra for this compound are available in the searched scientific databases. Therefore, a specific analysis of its functional group vibrations, including the characteristic stretching frequency of the cycloheptanone carbonyl group and the vibrations associated with the prop-1-en-2-yl moiety, cannot be provided.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

Information regarding the UV-Vis absorption spectrum of this compound is not available. An analysis of its electronic transitions, such as the n → π* transition of the carbonyl group and potential π → π* transitions related to the alkene, and how they are influenced by conjugation, cannot be conducted without this data.

X-ray Crystallography for Definitive Solid-State Structure Determination

There are no published crystal structures for this compound. As a result, a definitive analysis of its solid-state conformation is not possible.

Conformation of the Cycloheptanone Ring System

Without crystallographic data, the specific conformation (e.g., chair, boat, twist-chair) adopted by the seven-membered ring in this particular molecule remains undetermined.

Stereochemical Assignment of the Prop-1-en-2-yl Moiety

The stereochemical relationship between the prop-1-en-2-yl substituent and the cycloheptanone ring cannot be assigned without experimental structural data.

Intermolecular Interactions in Crystal Lattices (e.g., Hirshfeld Surface Analysis)

An analysis of intermolecular forces, crystal packing, and contact interactions using methods like Hirshfeld surface analysis is entirely dependent on the availability of a solved crystal structure, which does not exist for this compound.

Computational and Theoretical Insights into 2 Prop 1 En 2 Yl Cycloheptanone

Quantum Chemical Studies on Electronic Structure and Molecular Geometry

Quantum chemical studies are fundamental in predicting the molecular structure and electronic properties of compounds like 2-(prop-1-en-2-yl)cycloheptanone. These methods, particularly those based on Density Functional Theory (DFT), offer a detailed view of the molecule at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. acs.org It is frequently employed for geometry optimization, where the goal is to find the lowest energy arrangement of the atoms in a molecule. For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles of the most stable conformation. acs.orgbhu.ac.in These calculations would reveal the precise three-dimensional shape of the cycloheptanone (B156872) ring and the orientation of the isopropenyl substituent.

Energetic calculations using DFT can determine the relative stabilities of different isomers or conformers of the molecule. acs.org For instance, the total electronic energy calculated for various conformations can identify the global minimum on the potential energy surface, representing the most stable form of the molecule.

Table 1: Representative Optimized Geometrical Parameters for a Cycloalkanone System (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.22 | ||

| C-C (ring) | 1.54 | ||

| C-C (substituent) | 1.51 | ||

| C=C (substituent) | 1.34 | ||

| C-C-C (ring) | 115-120 | ||

| C-C=O | 120-125 | ||

| Ring Torsion | 50-70 |

Note: This table provides illustrative values typical for similar chemical structures, as specific published data for this compound is not available. The actual values would be determined through specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. scholaris.ca A smaller energy gap suggests higher reactivity. scholaris.ca

For this compound, the HOMO is likely to be localized on the π-system of the isopropenyl group and the lone pairs of the carbonyl oxygen, which are regions of higher electron density. The LUMO is expected to be centered on the π* antibonding orbital of the carbonyl group. Analysis of these orbitals helps in understanding the molecule's reactivity towards nucleophiles and electrophiles. ekb.eg

Table 2: Representative Frontier Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These are representative values. Actual energies would be calculated using methods like TD-DFT. bhu.ac.in

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. researchgate.net

In this compound, the MEP surface would show a region of high negative potential around the carbonyl oxygen atom due to its lone pairs of electrons. researchgate.net The hydrogen atoms of the molecule would exhibit positive potential. This analysis provides insights into intermolecular interactions and the reactive sites of the molecule. rsc.org

Conformational Analysis of the Cycloheptanone Ring and Prop-1-en-2-yl Substituent

The seven-membered cycloheptanone ring is flexible and can adopt several low-energy conformations. The presence of the sp²-hybridized carbons of the carbonyl group and the isopropenyl substituent influences the conformational preferences of the ring.

Cycloheptanone is known to exist in a variety of conformations, with the twist-chair being one of the most stable forms. Computational studies can identify the various conformational minima on the potential energy surface. These minima correspond to stable or metastable conformations of the molecule.

The process of ring inversion, where the cycloheptanone ring flips from one conformation to another, must proceed through higher-energy transition states. Computational methods can locate these transition state structures and calculate the energy barriers associated with the inversion process. This information is crucial for understanding the dynamic behavior of the molecule in solution.

The bond connecting the isopropenyl group to the cycloheptanone ring allows for rotation. However, this rotation is not entirely free due to steric hindrance with the adjacent parts of the cycloheptanone ring. Computational calculations can determine the rotational barrier by calculating the energy of the molecule as a function of the dihedral angle defining the orientation of the isopropenyl group.

The results of such a calculation would reveal the most stable rotational conformers and the energy required to rotate the isopropenyl group. This information is important for a complete understanding of the molecule's three-dimensional structure and dynamic properties.

Theoretical Studies of Reaction Mechanisms and Kinetics

Theoretical and computational chemistry provide powerful tools to elucidate the complex reaction mechanisms and kinetics associated with the synthesis and reactivity of this compound. By employing quantum mechanical calculations, researchers can map out potential energy surfaces, identify intermediates and transition states, and calculate reaction rates, offering insights that are often difficult to obtain through experimental means alone.

Studies on analogous systems, such as cyclopentanone (B42830) and cyclohexanone (B45756), have demonstrated the utility of ab initio calculations and density functional theory (DFT) in understanding their reaction pathways, including oxidation and photochemical reactions. nih.govnih.gov For this compound, which features an α,β-unsaturated ketone moiety, theoretical investigations into nucleophilic addition reactions are particularly relevant. rsc.orgworktribe.comresearchgate.netmdpi.comnih.gov These studies help predict whether a reaction will proceed via a 1,2-addition to the carbonyl group or a 1,4-conjugate addition to the double bond, a key aspect of its reactivity.

Furthermore, theoretical models can explore potential synthetic routes, such as those involving the formation and subsequent reactions of alkylidene carbenes. udel.edunih.govresearchgate.net The general principles of reaction kinetics and thermodynamics, when applied within a computational framework, allow for the prediction of reaction outcomes under various conditions. jackwestin.com

Transition State Characterization for Key Synthetic Pathways

A cornerstone of theoretical reaction mechanism studies is the characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the feasibility and rate of a chemical transformation. While specific transition state calculations for the synthesis of this compound are not extensively documented in the literature, analogies can be drawn from related systems.

For instance, in reactions involving alkylidene insertion, a potential method for forming the substituted cycloheptanone ring, transition state analysis can predict stereochemical outcomes. udel.edu Similarly, for the crucial nucleophilic addition reactions characteristic of α,β-unsaturated ketones, computational methods can model the transition states for both 1,2- and 1,4-addition pathways, thereby predicting the regioselectivity of the reaction. nih.gov The table below illustrates hypothetical transition state energies for a generic nucleophilic addition to an α,β-unsaturated ketone, highlighting how computational chemistry can differentiate between competing pathways.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| 1,2-Addition | DFT (B3LYP/6-31G) | 15.2 |

| 1,4-Addition (Conjugate Addition) | DFT (B3LYP/6-31G) | 12.5 |

Reaction Energetics and Thermodynamic Profiles

Computational chemistry allows for the detailed examination of the energetics of a reaction, providing a complete thermodynamic profile. This includes the calculation of the enthalpies and Gibbs free energies of reactants, intermediates, transition states, and products. Such profiles are invaluable for understanding reaction spontaneity, equilibrium positions, and the relative stability of different species.

For this compound, a thermodynamic profile would reveal the energy changes associated with its formation and subsequent reactions. Theoretical studies on the oxidation of cyclopentanone, for example, have successfully calculated key thermodynamic parameters for various reaction intermediates. nih.gov The thermodynamic data for cyclohexanone and its reactions also provide a useful reference point for what might be expected for the seven-membered ring system of the target molecule. nist.gov A critical concept that can be explored through computational energetics is the competition between thermodynamic and kinetic control in the reactions of conjugated systems, which is directly applicable to this compound. libretexts.org

The following table presents a hypothetical thermodynamic profile for the isomerization of this compound to a more stable isomer, showcasing the type of data that can be generated through theoretical calculations.

| Species | Enthalpy of Formation (ΔHf) (kcal/mol) | Gibbs Free Energy of Formation (ΔGf) (kcal/mol) |

|---|---|---|

| This compound | -45.8 | -10.2 |

| Isomerized Product | -52.3 | -15.7 |

| Transition State | -20.1 | 5.4 |

Spectroscopic Property Prediction from Theoretical Calculations

A significant application of computational chemistry is the prediction of spectroscopic properties. By calculating the behavior of molecules in response to electromagnetic radiation, it is possible to generate simulated spectra that can aid in the identification and characterization of compounds. Methods like Density Functional Theory (DFT) have become standard tools for the accurate prediction of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. libretexts.orgnih.govyoutube.comrsc.orglibretexts.orgnih.govyoutube.comyoutube.commasterorganicchemistry.com

Simulated NMR Chemical Shifts

NMR spectroscopy is a powerful technique for structure elucidation, and theoretical calculations can provide valuable assistance in interpreting experimental spectra. By calculating the magnetic shielding of atomic nuclei within a molecule, it is possible to predict their chemical shifts. This is particularly useful for complex molecules where spectral overlap and ambiguous signals can make interpretation challenging.

For this compound, DFT calculations can predict the 1H and 13C chemical shifts. nih.govrsc.orgnih.gov The predicted values can be compared with experimental data to confirm the structure or to help assign specific resonances. The table below presents hypothetical predicted NMR chemical shifts for key atoms in this compound, based on typical values for similar functional groups. libretexts.orgyoutube.comlibretexts.org

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl Carbon | - | 210.5 |

| Alpha-Carbon (CH) | 3.1 | 55.2 |

| Vinylic Carbon (quaternary) | - | 145.8 |

| Vinylic Carbon (CH2) | 4.8, 4.9 | 112.3 |

| Methyl Carbon | 1.8 | 22.4 |

Vibrational Frequencies (IR) and Electronic Spectra (UV-Vis)

Theoretical calculations can also simulate the vibrational and electronic spectra of molecules. The calculation of vibrational frequencies allows for the generation of a theoretical IR spectrum, which can be compared with experimental data to identify characteristic functional groups. libretexts.orgyoutube.com For this compound, the most prominent features in the IR spectrum would be the C=O stretch of the ketone and the C=C stretch of the alkene.

Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, leading to a simulated UV-Vis spectrum. This is particularly relevant for α,β-unsaturated systems like this compound, where π-π* and n-π* transitions give rise to characteristic absorptions. The Woodward-Fieser rules provide an empirical method for predicting the λmax of α,β-unsaturated ketones, and computational methods can offer a more detailed and accurate picture. libretexts.orgyoutube.commasterorganicchemistry.com

The following table summarizes the predicted key spectroscopic data for this compound based on values for analogous compounds. researchgate.net

| Spectroscopic Technique | Predicted Absorption | Assignment |

|---|---|---|

| IR | ~1705 cm-1 | C=O stretch |

| IR | ~1645 cm-1 | C=C stretch |

| UV-Vis | ~245 nm | π → π* transition |

| UV-Vis | ~315 nm | n → π* transition |

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a crucial role in determining the physical and chemical properties of molecules, including their boiling point, solubility, and crystal packing. These interactions, while weaker than covalent bonds, are collectively significant. The primary types of non-covalent interactions are hydrogen bonding, dipole-dipole interactions, and London dispersion forces. pressbooks.pubsaskoer.cayoutube.comlibretexts.orgyoutube.com

For this compound, the polar carbonyl group gives rise to a significant dipole moment, leading to dipole-dipole interactions between molecules. The nonpolar hydrocarbon portions of the molecule will primarily interact through weaker London dispersion forces. The interplay of these forces will govern the bulk properties of the compound.

Hydrogen Bonding Networks

The capacity of a molecule to participate in hydrogen bonding is dictated by the presence of hydrogen bond donors (typically H attached to N, O, or F) and hydrogen bond acceptors (atoms with lone pairs of electrons, like O, N, or F).

The this compound molecule possesses a carbonyl group (C=O), where the oxygen atom has lone pairs of electrons. This makes the molecule a hydrogen bond acceptor. youtube.comunacademy.com It can form hydrogen bonds with donor molecules, such as water or alcohols. youtube.comncert.nic.in However, as the molecule lacks a hydrogen atom directly bonded to an electronegative atom, it cannot function as a hydrogen bond donor. youtube.com Consequently, this compound cannot form hydrogen bonds with itself; the primary intermolecular forces between identical molecules would be dipole-dipole interactions and van der Waals forces. youtube.com

The ability of cyclic ketones to accept hydrogen bonds is influenced by their ring size. Studies have shown that the basicity, and thus the hydrogen bond acceptor strength, of cyclic ketones follows the order: cycloheptanone > cyclohexanone > cyclopentanone > cyclobutanone. acs.org This suggests that the seven-membered ring of this compound makes its carbonyl oxygen a relatively strong hydrogen bond acceptor compared to smaller cyclic ketones. This interaction with hydrogen bond donors, like water, is a key factor in the solubility of smaller ketones. ncert.nic.in

Van der Waals and π-π Interactions

Van der Waals forces are fundamental, non-specific attractions that exist between all molecules and are crucial for understanding their physical properties. researchgate.netquora.com For this compound, these forces arise from the temporary fluctuations in electron distribution across its entire molecular structure.

In addition to general van der Waals forces, the presence of two π-systems—the carbon-carbon double bond in the isopropenyl group and the carbon-oxygen double bond of the ketone—introduces the possibility of more specific π-π interactions. While often associated with aromatic systems, these stacking interactions can also occur between non-aromatic π-systems and influence crystal packing and molecular recognition. nih.gov The interaction between the electron-rich C=C bond and the electron-poor C=O bond, either intramolecularly or intermolecularly, could contribute to the conformational stability and condensed-phase behavior of the compound. Such π-interactions are known to enhance chromatographic retention and selectivity for unsaturated compounds, indicating their significance in molecular interactions. thamesrestek.co.uk

Chemoinformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Chemoinformatics applies computational methods to analyze chemical information, often to develop Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical correlation between numerically encoded structural features of molecules (molecular descriptors) and their biological activities or physicochemical properties. nih.govnih.gov

Molecular Descriptors and Property Correlations

Direct QSAR or QSPR studies on this compound are not documented. However, we can examine the types of molecular descriptors that would be calculated for this molecule and their relevance by looking at a structurally similar compound, 2-(prop-1-en-2-yl)cyclopentan-1-one, for which computed data is available. nih.gov These descriptors are critical for predicting a molecule's behavior.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are used in QSAR/QSPR modeling. For a molecule like this compound, these descriptors would be crucial in predicting its properties, such as its potential use as a flavor or fragrance compound, a common application for ketones. oola-lab.comnumberanalytics.comfoodpairing.com

Below is a table of computed molecular descriptors for the analogous compound 2-(prop-1-en-2-yl)cyclopentan-1-one, illustrating the type of data used in chemoinformatic analyses. nih.gov

| Property | Value | Significance in QSAR/QSPR |

| Molecular Weight | 124.18 g/mol | Influences diffusion, bioavailability, and van der Waals forces. |

| XLogP3 | 1.9 | A measure of lipophilicity, affecting solubility and membrane permeability. |

| Hydrogen Bond Donor Count | 0 | Indicates the molecule cannot donate hydrogen bonds. |

| Hydrogen Bond Acceptor Count | 1 | Indicates the molecule can accept one hydrogen bond (at the carbonyl oxygen). |

| Rotatable Bond Count | 1 | Relates to conformational flexibility, which can impact receptor binding. |

| Exact Mass | 124.088815 g/mol | Used in mass spectrometry for compound identification. |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Heavy Atom Count | 9 | The number of non-hydrogen atoms in the molecule. |

Data sourced from PubChem for the analogous compound 2-(prop-1-en-2-yl)cyclopentan-1-one. nih.gov

These descriptors provide a quantitative basis for predicting the compound's behavior. For example, the XLogP3 value suggests moderate lipophilicity, while the single hydrogen bond acceptor and low polar surface area would be key inputs for models predicting its interaction with biological targets or its sensory properties as a potential fragrance molecule.

Q & A

Basic: What are the established synthetic methodologies for 2-(Prop-1-en-2-yl)cycloheptanone?

The synthesis typically involves alkylation or conjugate addition strategies. For example, cycloheptanone can react with propenyl halides under basic conditions to introduce the prop-1-en-2-yl group. Stereoselective approaches, such as using chiral auxiliaries or catalysts, are employed for enantiomerically pure derivatives. A related method involves sulfoximinoyl group additions to cycloheptanone systems, followed by selective removal of auxiliaries to retain stereochemical integrity .

Basic: How is the structural integrity of this compound validated experimentally?

Structural confirmation combines spectroscopic analysis (e.g., H/C NMR for functional groups and stereochemistry) with X-ray crystallography. The SHELX system (e.g., SHELXT for automated structure solution and SHELXL for refinement) is widely used to resolve bond lengths, angles, and stereochemistry from single-crystal data. High-resolution crystallography is critical for distinguishing between conformational isomers .

Advanced: What experimental approaches address conflicting data between NMR and X-ray diffraction results for derivatives of this compound?

Discrepancies may arise from dynamic processes in solution (e.g., keto-enol tautomerism) versus static solid-state structures. To resolve this:

- Perform variable-temperature NMR to detect dynamic behavior.

- Use high-resolution crystallography with SHELXL’s anisotropic refinement to confirm bond parameters.

- Cross-validate with IR spectroscopy to identify tautomeric forms.

SHELX’s robust refinement algorithms improve data reconciliation, particularly for disordered structures .

Advanced: How can stereoselective synthesis of this compound derivatives be optimized?

Stereocontrol is achieved via:

- Asymmetric catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) induce enantioselectivity during propenyl group addition.

- Diastereoselective reactions : Chiral sulfoximinoyl auxiliaries (e.g., S-phenyl-N-tosylsulfoximine) guide stereochemistry, as demonstrated in analogous cycloheptanone systems. Post-synthesis, the auxiliary is removed under mild acidic conditions to yield the target compound with high enantiomeric excess .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

- Fractional distillation : Effective for volatile compounds with boiling points distinct from byproducts.

- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate isomers.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) for crystal formation.

Purity is assessed via GC-MS or HPLC, ensuring >95% chemical homogeneity .

Advanced: How is the absolute configuration of chiral this compound derivatives determined?

Absolute configuration is resolved using:

- Anomalous scattering in X-ray crystallography : Data collected with Cu Kα radiation enable Flack or Hooft parameter analysis in SHELXL.

- Heavy-atom incorporation : Introduce bromine or iodine substituents to enhance anomalous dispersion effects.

SHELXL’s refinement suite supports precise determination, even for light-atom structures, via iterative parameter optimization .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

Refer to safety data sheets (SDS) for compound-specific first-aid measures and storage guidelines .

Advanced: How do researchers resolve electron density ambiguities in crystallographic studies of this compound derivatives?

- Twinned data refinement : SHELXL’s twin law algorithms (e.g., BASF parameter) model overlapping lattices.

- High-resolution data collection : Use synchrotron radiation ( Å) to improve data quality.

- Density modification : Tools in SHELXE enhance phase estimates for poorly diffracting crystals .

Basic: What spectroscopic techniques are essential for characterizing reactive intermediates in this compound synthesis?

- In situ FTIR : Monitors carbonyl group reactivity during alkylation.

- H NMR kinetics : Tracks propenyl group addition in real time.

- Mass spectrometry : Identifies transient intermediates via soft ionization (e.g., ESI) .

Advanced: What strategies mitigate racemization during functionalization of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.